(alpha-Methylphenethyl)urea
Description
(alpha-Methylphenethyl)urea is a urea derivative characterized by a phenethyl group substituted with a methyl group at the alpha position. Urea derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and coordination chemistry. Urea derivatives are typically synthesized via condensation reactions between amines and isocyanates or via substitution of urea’s hydrogen atoms with alkyl/aryl groups. The alpha-methylphenethyl substituent introduces steric and electronic effects that may influence solubility, reactivity, and biological activity .
Properties
CAS No. |
33061-37-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-phenylpropan-2-ylurea |
InChI |
InChI=1S/C10H14N2O/c1-8(12-10(11)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,11,12,13) |
InChI Key |
MINRAHHYKBIQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The ethyl and 2-methylphenyl groups in 1-Ethyl-1-(2-methylphenyl)urea increase lipophilicity (higher LogP) compared to unsubstituted urea, reducing water solubility .
- The alpha-methylphenethyl group in the target compound likely imparts greater steric hindrance, affecting coordination chemistry (e.g., ligand-metal interactions) and metabolic stability compared to simpler alkyl substituents .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility in Water (g/L) | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Low | ~2.1 |
| 1-Ethyl-1-(2-methylphenyl)urea | 145–148 | 0.5 | 1.8 |
| Urea | 133–135 | 1080 | -1.09 |
Notes:
- The low solubility of substituted ureas correlates with increased hydrophobicity from aromatic/alkyl groups .
- Urea’s high solubility makes it suitable for agricultural use (e.g., fertilizers), whereas substituted derivatives are often utilized in synthetic chemistry or pharmacology .

Toxicity and Hazard Profiles
Key Findings :
- Substituted ureas generally exhibit higher toxicity than unsubstituted urea due to enhanced bioavailability and metabolic persistence .
- The 2-methylphenyl group in 1-Ethyl-1-(2-methylphenyl)urea contributes to its respiratory and dermal irritation hazards, suggesting similar risks for this compound .
Analytical Methods for Comparison
Substituted ureas are characterized via:
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